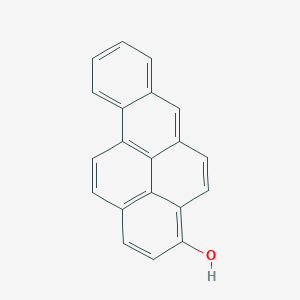

3-Hydroxy Benzopyrene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzo[a]pyren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUUWWRWIAEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038319 | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-21-6 | |

| Record name | 3-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYBENZO(A)PYRENE, 3- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Benzo a Pyrene Leading to 3 Hydroxy Benzopyrene Formation

Cytochrome P450 Monooxygenase Involvement in Hydroxylation

The initial and rate-limiting step in the metabolism of benzo[a]pyrene (B130552) is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. oup.comresearchgate.net These enzymes introduce an oxygen atom into the B[a]P molecule, leading to the formation of various reactive intermediates, including epoxides, which can then be converted to phenols like 3-hydroxy benzopyrene. nih.gov

Role of CYP1A1 and CYP1B1 Isoforms

Among the various CYP isoforms, CYP1A1 and CYP1B1 are the principal enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. oup.comnih.govnih.gov Both CYP1A1 and CYP1B1 have demonstrated the capacity to metabolize B[a]P and its derivatives. oup.comnih.gov Specifically, these isoforms catalyze the monooxygenation of B[a]P to form arene oxides, which can then rearrange to form hydroxylated products such as 3-hydroxy-B[a]P. nih.gov

Induction Mechanisms of Xenobiotic-Metabolizing Enzymes by Benzo[a]pyrene

Exposure to benzo[a]pyrene can induce the expression of the very enzymes responsible for its metabolism, a process mediated by the aryl hydrocarbon receptor (AhR). mdpi.comdrugbank.com When B[a]P or other PAHs enter a cell, they can bind to the AhR, a ligand-activated transcription factor. This binding causes the AhR to translocate to the nucleus, where it forms a dimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. drugbank.com

This induction of xenobiotic-metabolizing enzymes (XMEs) leads to an increased capacity of the cell to metabolize B[a]P. drugbank.com This is a key adaptive response to chemical exposure. The induction of these enzymes is a critical factor in determining the rate and profile of B[a]P metabolism, including the formation of this compound. nih.govnih.gov

Epoxide Hydrolase and Aldo-Keto Reductase Contributions to Metabolite Profiles

Microsomal epoxide hydrolase (mEH) plays a crucial role in hydrating the B[a]P-7,8-epoxide to form B[a]P-7,8-dihydrodiol. oup.comnih.gov This dihydrodiol is a precursor to the ultimate carcinogenic diol-epoxides but can also be a substrate for other metabolic pathways. mdpi.comnih.gov

Aldo-keto reductases contribute to the metabolic profile by oxidizing PAH trans-dihydrodiols to o-quinones. researchgate.netacs.orgnih.gov For instance, AKRs can oxidize B[a]P-7,8-dihydrodiol to B[a]P-7,8-dione. researchgate.netnih.gov This pathway competes with the P450-mediated epoxidation route, and the relative activity of these enzymes can influence the balance between different metabolic fates of B[a]P. acs.org

Characterization of Metabolic Lag Phases in Cellular Systems

In cellular systems, the metabolism of benzo[a]pyrene, including the formation of this compound, often exhibits a lag phase. nih.govnih.gov This delay is observed in the appearance of various metabolites following the initial exposure to B[a]P. nih.govnih.gov

This lag phase is attributed to the time required for the induction of the xenobiotic-metabolizing enzymes, primarily CYP1A1 and CYP1B1, as well as AKR isoforms. nih.govnih.gov Initially, the levels of these enzymes in un-induced cells are low. Upon exposure to B[a]P, the AhR-mediated induction process is initiated, leading to the synthesis of new enzyme proteins. This process takes time, resulting in a delay before significant metabolic activity is observed. nih.gov

Studies have shown that pretreatment of cells with a potent AhR ligand like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can eliminate this lag phase. nih.govnih.gov TCDD pre-induces the metabolic enzymes, so that when B[a]P is introduced, it is rapidly metabolized without the delay associated with enzyme synthesis. nih.govnih.gov

In Vitro and In Vivo Metabolic Profiling Studies

The metabolic fate of benzo[a]pyrene has been extensively studied in various in vitro and in vivo models to understand its biotransformation in different biological contexts.

Human Bronchoalveolar Cell Models

Human bronchoalveolar cell lines, such as H358 cells, have been instrumental in characterizing the metabolic profile of benzo[a]pyrene in the human lung, a primary site of exposure. acs.orgnih.gov In these cells, the formation of 3-hydroxy-B[a]P is a prominent metabolic pathway. nih.gov

Table 1: Key Enzymes in Benzo[a]pyrene Metabolism

| Enzyme Family | Specific Isoforms | Role in B[a]P Metabolism |

| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of B[a]P to epoxides and phenols (e.g., 3-OH-B[a]P) |

| Epoxide Hydrolase | mEH | Hydration of epoxides to dihydrodiols (e.g., B[a]P-7,8-dihydrodiol) |

| Aldo-Keto Reductase | AKR1A1, AKR1C1-1C4 | Oxidation of dihydrodiols to o-quinones (e.g., B[a]P-7,8-dione) |

Table 2: Major Metabolites of Benzo[a]pyrene

| Metabolite | Precursor | Key Forming Enzyme(s) |

| This compound | Benzo[a]pyrene | CYP1A1, CYP1B1 |

| Benzo[a]pyrene-7,8-epoxide | Benzo[a]pyrene | CYP1A1, CYP1B1 |

| Benzo[a]pyrene-7,8-dihydrodiol | Benzo[a]pyrene-7,8-epoxide | Epoxide Hydrolase |

| Benzo[a]pyrene-7,8-dione | Benzo[a]pyrene-7,8-dihydrodiol | Aldo-Keto Reductases |

| Benzo[a]pyrene-diol-epoxides | Benzo[a]pyrene-7,8-dihydrodiol | CYP1A1, CYP1B1 |

Mouse Epidermal Cell Systems

Mouse skin and its constituent cells have been extensively used as a model to study the metabolism of BaP. Research demonstrates that mouse epidermal cells actively metabolize BaP. nih.gov The primary enzyme system responsible for this biotransformation in the skin is the aryl hydrocarbon hydroxylase (AHH), a term often used to describe the enzymatic activity of CYPs, like CYP1A1, that metabolize polycyclic aromatic hydrocarbons. nih.gov

Studies using primary cultures of mouse epidermal keratinocytes and dermal fibroblasts have revealed cell-type-specific differences in metabolic capabilities. While both cell types metabolize BaP, mouse dermal fibroblasts were found to activate BaP to a greater extent than epidermal cells. nih.gov Analysis by high-pressure liquid chromatography (HPLC) confirms that mouse skin cells produce a wide array of BaP metabolites. nih.gov The activity of AHH, which directly correlates with the formation of hydroxylated metabolites such as 3-OH-BaP, has been measured in mouse skin microsomes. nih.gov In some experimental systems, 3-OH-BaP has been shown to be one of the major products formed by reconstituted cytochrome P-450 systems. inchem.org The metabolism of BaP in mouse skin is considered a critical factor, with the inducible enzyme CYP1A1 playing a central role in the detoxification of orally administered BaP. nih.gov

| Cell System/Model | Key Enzyme(s) | Major Metabolites/Findings | Reference |

|---|---|---|---|

| Mouse Epidermal & Dermal Cells | Aryl Hydrocarbon Hydroxylase (AHH), Cytochrome P450 (CYP) | Both cell types metabolize BaP. Dermal fibroblasts show higher activation potential than epidermal cells. nih.gov | nih.gov |

| Mouse Skin Microsomes | AHH, CYP1A1 | AHH activity observed, indicating formation of hydroxylated metabolites. nih.gov CYP1A1 is a key enzyme. nih.gov | nih.gov |

| C3H/10T1/2 Clone 8 mouse fibroblasts | Cytochrome P450 | Metabolize BaP and its derivatives, leading to various biological effects. epa.gov | epa.gov |

| Cyp1a1(-/-) Knockout Mouse (Oral Exposure) | CYP1A1 | Showed that CYP1A1 inducibility is crucial for the detoxication of oral BaP, highlighting its dual role. nih.gov | nih.gov |

Aquatic Organism Models (e.g., Fish)

Aquatic organisms, particularly fish, provide valuable in-vivo models for understanding the biotransformation and disposition of BaP in an environmental context. Fish possess robust metabolic systems capable of transforming BaP into various metabolites, including 3-OH-BaP. nih.gov The liver is a primary site of metabolism, but extrahepatic tissues such as the intestine, gills, and kidney also exhibit significant metabolic potential. researchgate.netnih.govtandfonline.com

A study on Nile tilapia (Oreochromis niloticus) exposed to waterborne BaP identified 3-OH-BaP as a major phenolic metabolite. researchgate.nettandfonline.com This metabolite was detected in both bile and plasma, predominantly in its conjugated forms (glucuronide and/or sulphate). researchgate.nettandfonline.com Glucuronidated 3-OH-BaP was found to be the main metabolite in the bile, underscoring the importance of Phase II conjugation in the detoxification and elimination process in this species. researchgate.net The presence of metabolites in the blood suggests that compounds formed in tissues like the intestine or gills are released into circulation for elimination or redistribution. researchgate.nettandfonline.com

Comparative studies reveal species-specific differences in metabolic profiles. For instance, while 3-OH-BaP is a major metabolite in species like the rainbow trout, other fish such as the Gulf killifish (Fundulus grandis) were found to produce 1-hydroxy-benzo[a]pyrene as a primary biotransformation product. researchgate.net The metabolic capacity also varies with environmental conditions; Antarctic fish, for example, exhibit significantly lower metabolic clearance rates for BaP compared to temperate species like the rainbow trout. acs.org

| Organism | Tissue/Fluid Analyzed | Key Findings Regarding 3-OH-BaP | Reference |

|---|---|---|---|

| Nile Tilapia (Oreochromis niloticus) | Bile, Plasma | 3-OH-BaP is a major phenolic metabolite. Found predominantly as glucuronide and sulphate conjugates. Glucuronidated 3-OH-BaP is the main metabolite in bile. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Sea Bass (Dicentrarchus labrax) | Liver, Intestine, Gills, Kidney | Demonstrated high metabolic potential in these tissues for BaP overall. nih.gov | nih.gov |

| Catfish (Ictalurus punctatus) | Intestine | The intestine forms an array of BaP metabolites, including dihydrodiols. nih.gov | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | General (Literature Comparison) | Studies suggest 3-OH-BaP is a major BaP metabolite. researchgate.net | researchgate.net |

| Antarctic Fish (G. gibberifrons, N. rossii, etc.) | Liver S9 Supernatants | Showed significantly lower metabolic clearance rates for BaP compared to rainbow trout. acs.org | acs.org |

Role of 3 Hydroxy Benzopyrene As a Biomarker of Polycyclic Aromatic Hydrocarbon Exposure

Utility in Human Biomonitoring of Benzo[a]pyrene (B130552) Exposure

The determination of BaP metabolites in urine offers a direct measure of recent exposure integrated from all potential uptake routes, including inhalation, dermal contact, and ingestion. oup.comnih.gov 3-OH-BaP is a monohydroxylated metabolite of BaP, excreted in urine after conjugation, primarily as glucuronide or sulfate (B86663) compounds. mdpi.com Its presence in urine confirms the uptake and metabolic activation of its parent compound, BaP, which is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). mdpi.com

A significant challenge in using 3-OH-BaP for biomonitoring is its extremely low concentration in urine, typically in the nanogram per liter (ng/L) or picogram per liter (pg/L) range. nih.govresearchgate.net These levels are often three to four orders of magnitude lower than those of 1-hydroxypyrene (B14473) (1-OHP), a more abundant but less specific PAH biomarker. nih.gov Consequently, highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS), are required for accurate quantification, particularly in non-occupationally exposed populations. oup.comnih.govmdpi.com

Studies have successfully quantified 3-OH-BaP levels across various populations to assess BaP exposure:

Occupational Exposure: In workers from industries with high PAH exposure, such as coke-oven and metallurgy plants, elevated levels of 3-OH-BaP have been detected. oup.comnih.govnih.gov

General Population and Smokers: Biomonitoring has also been applied to the general population, including smokers and non-smokers. Research has shown significantly higher urinary 3-OH-BaP excretion in smokers compared to non-smokers, reflecting exposure from tobacco smoke. mdpi.com For instance, one study recorded mean values of 149.0 pg/24h in smokers, compared to 61.88 pg/24h in non-users. mdpi.com

Environmental Exposure: In a pilot study of individuals without occupational exposure, the average 3-OH-BaP concentration was found to be 8.3 ng/L. oup.comnih.gov

The ability to detect this specific metabolite provides a more targeted assessment of exposure to the carcinogen BaP than more general PAH biomarkers.

| Population | Mean Concentration | Notes | Source |

|---|---|---|---|

| Non-occupationally Exposed Controls | 8.3 ng/L | Average concentration from a pilot study. | oup.comnih.gov |

| Non-occupationally Exposed Smokers | 149.0 pg/24h | Expressed as total excretion over 24 hours. | mdpi.com |

| Non-occupationally Exposed Non-Users | 61.88 pg/24h | Expressed as total excretion over 24 hours. | mdpi.com |

| Metallurgy Workers (Cathode Production) | Median: 3x higher than non-exposed smokers | Comparison of median concentrations at the beginning of the work week. | nih.gov |

| Metallurgy Workers (Anode Production) | Median: 14x higher than non-exposed smokers | Comparison of median concentrations at the beginning of the work week. | nih.gov |

Correlation with Other Biomarkers of Polycyclic Aromatic Hydrocarbon Exposure

To better understand exposure to PAH mixtures, 3-OH-BaP levels are often analyzed in conjunction with other urinary PAH metabolites.

A strong correlation is often observed, indicating that both markers reflect exposure to PAH mixtures, which typically contain both pyrene (B120774) and BaP.

A pilot study involving non-occupationally exposed individuals found a high correlation (r² = 0.89) between 3-OH-BaP and 1-OHP concentrations. oup.comnih.govresearchgate.net

In a study of metallurgy workers, strong correlations were found when both metabolites were measured at the end of the work week, with correlation coefficients (r) of 0.843 for anode production, 0.787 for cathode production, and 0.780 for silicon production. nih.gov

A significant association (rs = 0.86) was also demonstrated in patients undergoing topical treatment with coal tar, a substance extremely high in PAHs. ru.nl

However, the ratio of 1-OHP to 3-OH-BaP can vary substantially depending on the composition of the PAH mixture at the emission source. nih.gov For example, in patients treated with coal tar ointment, 3-OH-BaP concentrations were found to be 2,500 times lower than those of 1-OHP. oup.com This variability highlights the importance of measuring 3-OH-BaP directly to accurately assess BaP-specific exposure, rather than relying solely on 1-OHP.

| Study Population | Correlation Coefficient | Source |

|---|---|---|

| Non-occupationally Exposed Controls | r² = 0.89 | oup.comnih.gov |

| Metallurgy Workers (Anode Production) | r = 0.843 | nih.gov |

| Metallurgy Workers (Cathode Production) | r = 0.787 | nih.gov |

| Metallurgy Workers (Silicon Production) | r = 0.780 | nih.gov |

| Coal Tar-Treated Patients | rs = 0.86 | ru.nl |

Phenanthrene is another abundant PAH, and its monohydroxylated metabolites (OH-Phen) are also used as biomarkers of exposure. mdpi.com Biological monitoring studies in occupational settings, such as in fireproof stone production plants, have simultaneously measured a suite of PAH metabolites, including 3-OH-BaP, 1-OHP, and various monohydroxylated phenanthrenes (e.g., 1-, 2-, 3-, and 4-hydroxyphenanthrene). tandfonline.comdntb.gov.uaresearchgate.net While these metabolites are often analyzed together to create a more comprehensive profile of PAH exposure, the available literature does not provide specific correlation coefficients detailing the quantitative relationship between urinary 3-OH-BaP and the different isomers of monohydroxylated phenanthrenes.

Association with 1-Hydroxypyrene Levels

Methodological Considerations for Biomarker Application

The effective use of 3-OH-BaP as a biomarker requires careful consideration of its excretion kinetics and the influence of the exposure route.

The timing of urine sample collection is a critical factor for obtaining an accurate assessment of exposure due to the temporal kinetics of metabolite excretion. rsc.org Studies on the elimination kinetics of 3-OH-BaP have revealed a different profile compared to the more commonly measured 1-OHP.

One study of electrometallurgy workers found that the maximum urinary excretion rate of 3-OH-BaP was delayed compared to that of 1-OHP. nih.gov While 1-OHP levels were typically highest in post-shift samples, 3-OH-BaP levels were often steady or even decreased immediately after a shift, with peak excretion occurring later. nih.gov This finding supports the recommendation to collect urine samples for 3-OH-BaP analysis on the morning following the exposure period. nih.gov

The apparent urinary half-life of 3-OH-BaP shows high variability, with reported ranges from 4.8 to 49.5 hours. nih.gov In contrast, the half-life for 1-OHP is more consistent, ranging from 12.0 to 18.2 hours. nih.gov This delayed excretion and wider variability may be explained by an accumulation of 3-OH-BaP in the kidneys, a phenomenon observed in rat models and suggested by physiologically-based pharmacokinetic (PBPK) models in humans. researchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Apparent Urinary Half-Life | 4.8 to 49.5 hours | nih.gov |

| Peak Excretion Time | Delayed compared to 1-OHP | nih.gov |

| Recommended Sampling Time | Morning after exposure | nih.gov |

The route of exposure—be it inhalation, oral ingestion, or dermal (skin) contact—can significantly influence the resulting levels and profile of urinary metabolites. researchgate.netresearchgate.net Animal studies have been instrumental in elucidating these differences.

A study in rats that administered BaP via intravenous, intratracheal, oral, and cutaneous routes found distinct differences in the urinary excretion of various metabolites. researchgate.net

Oral Administration: Following ingestion, 3-OH-BaP was among the most abundant metabolites recovered in urine. researchgate.net

Cutaneous Application: Dermal exposure also resulted in 3-OH-BaP being a major urinary metabolite. researchgate.net

Further research focused specifically on dermal absorption in rats revealed that urinary 3-OH-BaP accounted for 0.4% of the total absorbed dose. nih.gov This was four times higher than the percentage excreted after an intravenous dose, a finding that suggests a "percutaneous first-pass effect," where BaP is substantially metabolized within the skin itself before reaching systemic circulation. nih.gov While this effect is significant in rats, BaP is metabolized to a lesser extent during percutaneous absorption in humans, suggesting that the overestimation of absorption based on urinary 3-OH-BaP would be less pronounced in humans. nih.gov These findings confirm that the exposure route is a key determinant of biomarker levels and must be considered when interpreting biomonitoring data.

| Exposure Route | Order of Abundance of Major Urinary Metabolites | Source |

|---|---|---|

| Intravenous / Intratracheal | trans-4,5-dihydrodiol-BaP ≥ 3-OH-BaP > 7-OH-BaP ≥ 7,8-diol-BaP | researchgate.net |

| Cutaneous (Dermal) | 3-OH-BaP ≈ 7-OH-BaP ≥ 4,5-diol-BaP > 7,8-diol-BaP | researchgate.net |

| Oral (Ingestion) | 3-OH-BaP ≥ 4,5-diol-BaP ≈ 7-OH-BaP > 7,8-diol-BaP | researchgate.net |

Temporal Kinetics of Urinary Excretion

Evaluation in Specific Exposure Cohorts

The utility of 3-Hydroxybenzopyrene (3-OH-BaP) as a biomarker is underscored by its application in diverse exposure scenarios, from high-level occupational settings to broader general population exposures, such as tobacco smoke. These studies allow for a comparative analysis of internal PAH dose and help to delineate the risks associated with different environments and lifestyles.

Occupational Exposure Studies (e.g., Coke-Oven Workers)

Workers in industries such as coke production, metallurgy, and graphite (B72142) electrode manufacturing are often exposed to high levels of PAHs. nih.govnih.gov Urinary 3-OH-BaP has been established as a specific and sensitive biomarker for determining the internal exposure of these workers. nih.govaioh.org.au

Studies have shown that workers in these industries have significantly elevated levels of urinary 3-OH-BaP compared to non-occupationally exposed individuals. For instance, a study of 225 PAH-exposed employees from various industries found urinary 3-OH-BaP concentrations ranging up to 19.5 ng/g creatinine (B1669602), with a median of 0.8 ng/g creatinine. nih.gov Notably, workers in coking plants exhibited median concentrations of 0.5 ng/g creatinine. nih.gov In another study involving metallurgy workers, those in anode production showed the highest exposure, with 71% of them having 3-OH-BaP concentrations exceeding 0.4 nmol mol⁻¹ creatinine. nih.gov

Interestingly, research has highlighted a poor correlation between the concentration of BaP in the air and urinary 3-OH-BaP levels, suggesting that dermal contact is a significant route of uptake in addition to inhalation. nih.gov This finding emphasizes the importance of biological monitoring to capture the total internal dose from all exposure routes. The timing of urine sample collection is also crucial, with studies recommending sampling at the beginning of the shift the day after occupational exposure to capture the peak excretion of 3-OH-BaP. nih.gov

Urinary 3-Hydroxybenzopyrene Levels in Occupational Exposure Studies

| Industry/Worker Group | Median 3-OH-BaP Concentration (ng/g creatinine) | Range of 3-OH-BaP Concentration (ng/g creatinine) | Reference |

|---|---|---|---|

| PAH-Exposed Workers (Various Industries) | 0.8 | Up to 19.5 | nih.gov |

| Coking Plant Workers | 0.5 | Not specified | nih.gov |

| Refractory Material Production | 1.1 | Not specified | nih.gov |

| Converter Infeed | 1.2 | Not specified | nih.gov |

| Graphite Electrode Production | 1.3 | Not specified | nih.gov |

| Grill Workers | 1.71 nmol/mol creatinine (median) | 0.98–2.67 nmol/mol creatinine | mdpi.com |

General Population Exposure (e.g., Smokers vs. Non-Smokers)

In the general population, a primary source of PAH exposure is tobacco smoke. mdpi.com Numerous studies have consistently demonstrated that smokers have significantly higher urinary concentrations of 3-OH-BaP compared to non-smokers, making it a reliable biomarker to distinguish between these groups. mdpi.comresearchgate.netnih.gov

One study found that the arithmetic mean of urinary 3-OH-BaP was 0.030 nmol/mol creatinine for smokers, more than double the mean of 0.014 nmol/mol creatinine for non-smokers. researchgate.net Another highly sensitive analysis reported urinary 3-OH-BaP concentrations ranging from 374 to 1171 pg/L for smokers, while non-smokers had levels between 37 and 270 pg/L. nih.gov The development of ultra-sensitive analytical methods has enabled the quantification of 3-OH-BaP even in all non-smoker samples, further solidifying its utility. nih.gov

Urinary 3-Hydroxybenzopyrene Levels in Smokers vs. Non-Smokers

| Population | Mean/Median 3-OH-BaP Concentration | Range of 3-OH-BaP Concentration | Reference |

|---|---|---|---|

| Smokers | 0.030 nmol/mol creatinine (arithmetic mean) | <0.01 to 0.084 nmol/mol creatinine | researchgate.net |

| Non-Smokers | 0.014 nmol/mol creatinine (arithmetic mean) | <0.01 to 0.045 nmol/mol creatinine | researchgate.net |

| Smokers | Not specified | 374 to 1171 pg/L | nih.gov |

| Non-Smokers | Not specified | 37 to 270 pg/L | nih.gov |

| Smokers (Conventional Cigarettes) | 149 pg/24 h (mean) | Not specified | mdpi.com |

| Non-Users | Not specified | 99% < LLOQ | mdpi.com |

Mechanisms of Biological Interaction and Metabolic Fate of 3 Hydroxy Benzopyrene

Formation of DNA Adducts and Associated Molecular Events

The formation of DNA adducts is a crucial event in chemical carcinogenesis, representing the covalent binding of a chemical or its metabolite to DNA. This process can lead to mutations and initiate the complex process of cancer development. nih.gov 3-Hydroxybenzopyrene is implicated in DNA damage through both indirect and direct mechanisms.

Indirect Association with Benzo[a]pyrene (B130552) Diol Epoxide (BPDE)-DNA Adducts

While not the ultimate carcinogenic metabolite itself, 3-hydroxybenzopyrene's presence is often correlated with the formation of benzo[a]pyrene diol epoxide (BPDE)-DNA adducts. oup.com BPDE is a highly reactive metabolite of benzo[a]pyrene and is widely recognized for its ability to bind to DNA, particularly at guanine (B1146940) residues, forming adducts that can trigger mutations in critical genes like p53 and K-ras. iarc.frnih.govresearchgate.net The formation of these adducts is a key step in the initiation of carcinogenesis induced by benzo[a]pyrene. nih.gov

The urinary excretion of 3-hydroxybenzopyrene has been found to correlate significantly with the levels of BPDE-DNA adducts in various tissues. oup.comnih.gov This correlation suggests that the metabolic pathways leading to the formation of 3-hydroxybenzopyrene are linked to those that produce the ultimate carcinogen, BPDE. Therefore, urinary 3-hydroxybenzopyrene is considered a valuable biomarker for assessing the biologically effective dose of benzo[a]pyrene and the associated risk of DNA damage. nih.gov

Correlation with Oxidative DNA Damage Markers (e.g., 8-hydroxydeoxyguanosine)

Beyond its association with BPDE-DNA adducts, 3-hydroxybenzopyrene exposure is also linked to oxidative DNA damage. The metabolism of polycyclic aromatic hydrocarbons like benzo[a]pyrene can generate reactive oxygen species (ROS), which can in turn damage cellular macromolecules, including DNA. researchgate.netresearchgate.net

A key biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an oxidized derivative of deoxyguanosine. amegroups.orgwikipedia.org Studies have demonstrated a statistically significant positive association between urinary levels of 3-hydroxybenzopyrene conjugates and urinary 8-OHdG levels in the general population. researchgate.netnih.gov This suggests that exposure to benzo[a]pyrene, as indicated by its metabolite 3-hydroxybenzopyrene, is associated with increased oxidative stress, leading to the formation of mutagenic lesions like 8-OHdG. researchgate.netnih.gov The accumulation of 8-OHdG in DNA is considered a potential contributor to the development of various diseases, including cancer. wikipedia.org

Exposure-Route-Dependent DNA Adduct Formation Dynamics

The route of exposure to benzo[a]pyrene significantly influences the formation and distribution of DNA adducts. oup.comnih.gov Studies in animal models have shown that different routes of administration—such as intratracheal, dermal, and oral—result in varying levels of DNA adducts in target organs and white blood cells. oup.comnih.gov

For instance, intratracheal instillation of benzo[a]pyrene leads to the highest levels of total benzo[a]pyrene-DNA adducts in white blood cells, followed by oral administration. nih.gov Dermal exposure, while causing high adduct levels at the site of application, results in a lower systemic effect in terms of adduct formation in white blood cells and lungs. oup.com

The urinary excretion of 3-hydroxybenzopyrene also varies with the exposure route, with intratracheal administration resulting in higher excretion levels compared to dermal or oral exposure. oup.com Importantly, urinary 3-hydroxybenzopyrene concentrations have been shown to correlate with DNA adduct levels at the site of application. oup.comnih.gov This relationship highlights the utility of measuring this metabolite to understand the dynamics of DNA damage following different exposure scenarios.

Table 1: Correlation of Urinary 3-OH-B[a]P with DNA Adducts by Exposure Route

| Exposure Route | Target Organ for Adduct Measurement | Correlation (r-value) | Significance (P-value) | Source |

|---|---|---|---|---|

| Intratracheal | Lung | 0.85 | 0.0001 | oup.com |

| Dermal | Skin | 0.85 | 0.0001 | oup.com |

| Oral | Stomach | 0.84 | 0.0001 | oup.com |

| Oral | Lung | 0.48 | 0.05 | oup.com |

Enzyme Induction Mediated by 3-Hydroxy Benzopyrene

3-Hydroxybenzopyrene, along with other benzo[a]pyrene metabolites, can modulate the activity of various enzymes involved in xenobiotic metabolism and inflammatory responses. This enzyme induction can have significant toxicological implications.

Induction of Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, plays a central role in the metabolic activation of polycyclic aromatic hydrocarbons. oup.com These enzymes convert benzo[a]pyrene into reactive metabolites, including BPDE, that can form DNA adducts. researchgate.net

Induction of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is involved in the synthesis of prostaglandins. uspharmacist.com In addition to its role in inflammation, COX-2 can also co-oxidize carcinogens like benzo[a]pyrene to mutagenic products. oup.com

Studies have demonstrated that 3-hydroxybenzopyrene and other benzo[a]pyrene phenols are more potent inducers of COX-2 than the parent compound. oup.com The induction of COX-2 by these metabolites can contribute to the inflammatory environment often associated with carcinogenesis and may also enhance the metabolic activation of benzo[a]pyrene, further increasing the risk of DNA damage.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-OH-B[a]P |

| Benzo[a]pyrene | B[a]P |

| Benzo[a]pyrene Diol Epoxide | BPDE |

| 8-hydroxy-2'-deoxyguanosine | 8-OHdG |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1B1 | CYP1B1 |

| Cyclooxygenase-2 | COX-2 |

| Guanine | |

| Deoxyguanosine |

Receptor-Mediated Activities

The biological effects of 3-Hydroxybenzopyrene (3-OH-BaP), a principal metabolite of the ubiquitous environmental pollutant Benzo[a]pyrene (BaP), are significantly influenced by its interactions with specific cellular receptors. These interactions can trigger a cascade of signaling events, leading to altered gene expression and cellular responses. The primary receptors implicated in the activity of 3-OH-BaP are the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR), with significant crosstalk observed between their respective signaling pathways.

Estrogen Receptor Binding and Gene Expression Modulation

3-Hydroxybenzopyrene is recognized as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogens by binding to estrogen receptors (ERs). This interaction is a critical mechanism through which it exerts its biological activity. The parent compound, BaP, owes its estrogenic properties to its metabolic conversion into hydroxylated metabolites, with 3-OH-BaP being a key player. nih.gov

Research has demonstrated that phenolic metabolites of BaP, including 3-OH-BaP, are efficient ligands for estrogen receptors. researchgate.net Studies investigating the binding of various monohydroxylated BaP metabolites have shown that 1-, 3-, 7-, and 9-hydroxy-B[a]P can all bind to both major isoforms of the estrogen receptor, ERα and ERβ. researchgate.net Notably, these metabolites, including 3-OH-BaP, exhibit a preferential binding affinity for the ERβ isoform. researchgate.net

The binding of 3-OH-BaP to these receptors is not benign; it leads to the modulation of estrogen-responsive genes. In vitro studies using reporter gene assays have confirmed that 3-OH-BaP can act as an ER agonist. At a concentration of 10 μM, monohydroxylated metabolites like 3-OH-BaP were shown to induce reporter gene expression to levels ranging from 20% to 100% of the response elicited by the potent natural estrogen, 17β-estradiol (E2), at a concentration of 10 nM. researchgate.net This demonstrates that the formation of 3-OH-BaP is a crucial step for the estrogenic activity observed after exposure to BaP. The estrogen-like effects induced by these metabolites can be blocked by treatment with an ER antagonist, confirming that the activity is mediated through the estrogen receptor. nih.gov

The evaluation of estrogenic activity often involves examining the expression profiles of a suite of estrogen-responsive genes. nih.gov These genes are involved in various cellular processes, including cell proliferation, transcription, and transport. nih.gov The binding of a ligand like 3-OH-BaP to the ER can trigger conformational changes in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) in the DNA, thereby regulating the transcription of target genes. frontiersin.org

| Compound | Target Receptor | Observed Activity | Finding |

|---|---|---|---|

| 3-Hydroxybenzopyrene (3-OH-BaP) | ERα and ERβ | Agonist | Binds to both ERα and ERβ, with a higher affinity for ERβ. researchgate.net |

| 3-Hydroxybenzopyrene (3-OH-BaP) | ER-mediated reporter gene | Transcriptional Activation | At 10 μM, induced reporter gene expression to 20-100% of the level of 10 nM 17β-estradiol. researchgate.net |

| 2-Hydroxybenzo[a]pyrene | Estrogen Receptor | Competitive Binding | Competes for binding to the ER in rat cytosol with a dissociation constant (Ki) of approximately 2 x 10-5 M. mdpi.com |

| Benzo[a]pyrene (BaP) | Estrogen Receptor | Indirect Agonist | Estrogenic effects are dependent on its metabolic activation to hydroxylated metabolites by CYP1 enzymes. nih.govresearchgate.net |

Aryl Hydrocarbon Receptor (AhR) Signaling Crosstalk

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental xenobiotics, including BaP. wikipedia.orgwikipathways.org The metabolic pathway leading to the formation of 3-OH-BaP is intrinsically linked to AhR signaling, creating a critical point of crosstalk with the estrogen receptor pathway.

The parent compound, BaP, is a potent AhR agonist. nih.govfrontiersin.org Upon binding BaP, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. wikipedia.orgnih.gov This activation potently induces the expression of cytochrome P450 family 1 enzymes, specifically CYP1A1 and CYP1B1. frontiersin.orgiiarjournals.org These very enzymes are responsible for metabolizing BaP into its various derivatives, including the estrogenic metabolite 3-OH-BaP. nih.govresearchgate.net

This AhR-dependent metabolism is essential for the estrogenic effects of BaP. Studies using AhR-knockout human breast cancer cells (MCF-7 AhRKO) revealed that the ability of BaP to induce cell proliferation and stimulate an ER-dependent reporter gene was significantly diminished compared to wild-type cells. nih.gov This occurred because the knockout cells could not effectively metabolize BaP to 3-OH-BaP and other estrogenic metabolites due to the lack of inducible CYP1 enzymes. nih.gov This finding unequivocally demonstrates that AhR signaling is a prerequisite for the formation of estrogenic BaP metabolites that subsequently activate the ER pathway.

Beyond this metabolic activation, there is extensive and reciprocal crosstalk between the AhR and ER signaling pathways. mdpi.com Several mechanisms for this interaction have been proposed:

Competition for Coactivators: The activated AhR/ARNT complex and the ER both require shared coactivator proteins to initiate transcription. Competition for these limited cellular resources, including ARNT itself, can lead to mutual inhibition of their signaling pathways. mdpi.com

Direct Protein-Protein Interaction: Research has shown that the AhR can directly interact with ERα, an interaction that can be influenced by the type of ligand bound to the AhR. frontiersin.org

Inhibitory XREs: The activated AhR/ARNT complex can bind to inhibitory XREs located in the promoter regions of estrogen-responsive genes, leading to direct transcriptional repression of ER targets. mdpi.com

Enhanced ER Degradation: Activation of the AhR signaling pathway has been shown to promote the proteasomal degradation of the ERα protein, thereby reducing the cell's responsiveness to estrogens. nih.govmdpi.com

Metabolism of Endogenous Estrogens: The AhR-induced expression of CYP1A1 and CYP1B1 not only metabolizes PAHs but also enhances the metabolism of endogenous estrogens like 17β-estradiol, altering the hormonal balance within the cell. mdpi.com

Therefore, the biological activity of 3-OH-BaP is not simply a matter of its direct interaction with the estrogen receptor. Its very formation is governed by AhR signaling, and its subsequent estrogenic effects occur within a cellular environment where the AhR and ER pathways are engaged in a complex and multifaceted crosstalk, influencing each other's function at multiple levels.

| Mechanism | Description | Initiating Event |

|---|---|---|

| Metabolic Activation | AhR activation by BaP induces CYP1A1/CYP1B1, which metabolize BaP into estrogenic metabolites like 3-OH-BaP. nih.gov | BaP binding to AhR |

| Coactivator Squelching | AhR/ARNT and ER complexes compete for limited pools of transcriptional coactivators. mdpi.com | Concurrent activation of AhR and ER |

| Direct Inhibition | The AhR/ARNT heterodimer binds to inhibitory XREs in ER target genes, repressing their transcription. mdpi.com | AhR ligand binding and activation |

| Receptor Degradation | AhR activation promotes the ubiquitin-proteasome-mediated degradation of the ERα protein. nih.govmdpi.com | AhR ligand binding and activation |

| Direct Protein Interaction | Physical interaction between AhR and ERα proteins can modulate their respective activities. frontiersin.org | Ligand binding to AhR and/or ER |

Analytical Methodologies for the Quantification of 3 Hydroxy Benzopyrene in Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography with fluorescence detection (HPLC-FD) is a widely utilized method for the determination of hydroxylated PAH metabolites in urine. nih.govresearchgate.net This technique offers high sensitivity and specificity for PAH metabolites, and the required instrumentation is commonly available in analytical laboratories. nih.gov

A notable HPLC-FD method allows for the simultaneous determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene. researchgate.net The procedure involves an initial enzymatic hydrolysis to liberate the conjugated metabolites. researchgate.net This is followed by a liquid-solid extraction and a coupled-column HPLC system that employs a specialized precolumn for selective adsorption and separation of PAHs from the urine matrix. researchgate.net Detection limits for this method have been reported as 6 ng/L for 3-hydroxybenzo[a]pyrene. researchgate.net In another study, a sensitive HPLC/FD method was developed for the analysis of 3-OH-BaP in rat blood and tissues, with average recoveries ranging from 73.6 ± 5.0% to 113.5 ± 6.7%. researchgate.net

Table 1: Performance of a Coupled-Column HPLC-FD Method for 3-OH-BaP

| Parameter | Value |

|---|---|

| Detection Limit | 6 ng/L |

| Within-Series Imprecision (RSD) | 4.0% - 9.0% |

| Between-Day Imprecision (RSD) | 12.9% |

| Recovery Rate | 102% - 124% |

Data sourced from a study on PAH-exposed workers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is another powerful technique for quantifying PAH metabolites. While GC-based methods often necessitate a derivatization step to improve the volatility and thermal stability of the analytes, they provide excellent separation and sensitivity. hpst.czsci-hub.se

One GC-MS/MS method for urinary 3-OH-BaP involves enzymatic hydrolysis, followed by extraction and derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). hpst.cz This method, using an Agilent 7890 GC coupled to a 7000B Series Triple Quadrupole GC/MS, achieved a limit of quantification (LOQ) of 0.01 µg/L (10 ng/L) for 3-OH-BaP, with a signal-to-noise ratio of at least 10. hpst.cz Another approach utilizes derivatization with MTBSTFA and analysis by GC-MS/MS with electron impact (EI) ionization. coresta.org This method is particularly useful for measuring the low pg/mL concentrations of 3-OH-BaP found in urine. coresta.org

A highly sensitive method using gas chromatography coupled with atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS) has been developed for 3-OH-BaP in human urine. nih.govresearchgate.net This technique achieved an impressive limit of detection (LOD) of 0.6 pg/L and a limit of quantification (LOQ) of 1.8 pg/L. nih.govresearchgate.net Using this method, researchers were able to quantify 3-OH-BaP in the urine of both smokers and non-smokers, with concentrations ranging from 374 to 1171 pg/L for smokers and 37 to 270 pg/L for non-smokers. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone for the analysis of PAH metabolites due to its high specificity, sensitivity, and ability to handle complex biological matrices with minimal sample cleanup. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

Both ESI and APCI are common ionization sources for LC-MS/MS analysis of 3-OH-BaP, though they present different advantages and challenges. ESI is often used but can suffer from poor sensitivity for 3-OH-BaP. rsc.org APCI can offer higher sensitivity and robustness with fewer matrix effects compared to ESI for certain PAHs. nih.govsciex.com

One study comparing ionization techniques for benzo[a]pyrene (B130552) found that while ESI provided the highest sensitivity, it was also prone to strong matrix effects. sciex.com APCI, on the other hand, demonstrated higher selectivity and sensitivity with the benefit of increased robustness. sciex.com Another study found APCI to be the ion source of choice for detecting BaP and its derivatives, providing higher sensitivity than ESI. nih.gov A fast LC-APCI-MS/MS method was developed for the simultaneous determination of 1-hydroxypyrene (B14473) and 3-OH-BaP, with a method detection limit of 1.03 µg/L for 3-OH-BaP. researchgate.net

Derivatization Techniques to Enhance Sensitivity (e.g., Dansyl Chloride, Methyl Iodide)

To overcome the poor ionization efficiency of 3-OH-BaP in ESI-MS, derivatization techniques are frequently employed. Dansyl chloride is a popular reagent that introduces a dansyl group to the hydroxyl moiety of 3-OH-BaP, significantly enhancing its detection sensitivity in the positive ESI mode. rsc.orgresearchgate.net

One method involving dansyl chloride derivatization achieved a limit of detection (LOD) of 0.1 pg/mL and a lower limit of quantification (LLOQ) of 0.25 pg/mL, with a linear range of 0.25–40.0 pg/mL. rsc.orgresearchgate.net Another study using dansyl chloride derivatization reported a 60-fold improvement in the instrument detection limit compared to the underivatized compound. nih.gov Other derivatization strategies include the use of 2-fluoro-methylpyridinium-p-toluenesulfonate (FMPT) and methylation with reagents like methyl iodide. mdpi.comd-nb.info

Table 2: Comparison of LC-MS/MS Methods for 3-OH-BaP with Derivatization

| Derivatizing Agent | LLOQ | Key Findings | Reference |

|---|---|---|---|

| Dansyl Chloride | 0.25 pg/mL | Greatly enhanced detection sensitivity by improving ESI efficiency. | rsc.orgresearchgate.net |

| Dansyl Chloride | 0.3 ng/L | 60-fold lower instrument detection limit than without derivatization. | nih.gov |

| FMPT | 50 pg/L | Enabled differentiation between smokers and non-smokers. | mdpi.com |

LLOQ: Lower Limit of Quantification

Stable Isotope Dilution Methods for Quantification

Stable isotope dilution (SID) is the gold standard for accurate quantification in mass spectrometry. This method involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., ¹³C₄-labeled 3-OH-BaP) to serve as an internal standard. nih.gov This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise results. nih.gov

An LC-APCI/MS/MS method using a library of ¹³C₄-labeled BaP metabolite internal standards was developed, achieving a 500-fold increase in sensitivity compared to HPLC-radiometric detection. nih.gov The limit of quantitation for 3-OH-BaP was 6 fmol on-column. nih.gov The use of deuterated internal standards, such as D₉-1-OHP, is also common in methods analyzing multiple PAH metabolites simultaneously. nih.gov

Laser-Based Fluorescence Techniques (e.g., Laser-Excited Shpol'skii Spectrometry)

For ultra-trace analysis, laser-based fluorescence techniques offer exceptional sensitivity. Laser-Excited Shpol'skii Spectrometry (LESS) is a high-resolution cryogenic fluorescence technique that can provide highly specific spectral fingerprints of PAHs and their metabolites.

One study evaluated two laser-based fluorescence techniques for the analysis of 3-OH-BaP in urine. nih.gov Using HPLC with laser-induced fluorescence detection, a detection limit of 8 ng/L was achieved. nih.gov An even lower detection limit of 0.5 ng/L was obtained with Laser-Excited Shpol'skii Spectrometry following chemical derivatization. nih.gov These advanced techniques are particularly valuable for detecting the extremely low concentrations of 3-OH-BaP in non-occupationally exposed individuals. researchgate.netnih.gov

Development and Validation of Sensitive Methods for Trace Analysis in Human Samples

The quantification of 3-OH-BaP in human matrices, primarily urine, presents a significant analytical challenge due to the metabolite's low physiological concentrations, often in the picogram per milliliter (pg/mL) range. researchgate.net To address this, researchers have developed and validated several highly sensitive analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become a cornerstone for biomonitoring studies. mdpi.comrsc.org

A noteworthy LC-MS/MS method was developed for quantifying urinary 3-OH-BaP with a lower limit of quantification (LLOQ) of 50 pg/L. mdpi.com This method demonstrated excellent accuracy and precision and was successfully applied to differentiate between smokers and non-smokers. mdpi.com Validation of this method according to the US Food and Drug Administration (FDA) guidelines showed intra-day precision ranging from 3.3% to 12.3% and inter-day precision between 5.8% and 9.0%. mdpi.com The accuracy was also well within acceptable ranges, with intra-day rates from 94.0% to 105.1% and similar performance for inter-day accuracy. mdpi.com

Another sensitive LC-MS/MS method involved the derivatization of 3-OH-BaP with dansyl chloride to enhance detection sensitivity. rsc.org This approach greatly improved the ionization efficiency in the positive ion mode, achieving a limit of detection (LOD) of 0.1 pg/mL and an LLOQ of 0.25 pg/mL. rsc.org The method showed good linearity over a range of 0.25–40.0 pg/mL and accuracy ranging from 87.7% to 107.5%. rsc.org

Further advancements in analytical technology have led to the development of an ultra-sensitive method using gas chromatography coupled with atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS). researchgate.net This innovative technique achieved an exceptionally low LOD of 0.6 pg/L and an LOQ of 1.8 pg/L, a significant improvement over existing methods. researchgate.net This level of sensitivity allowed for the first-time quantification of 3-OH-BaP in all non-smoker samples tested, with concentrations ranging from 37 to 270 pg/L. researchgate.net

Some methods have also focused on the direct analysis of 3-OH-BaP conjugates (glucuronide and sulfate) without the need for enzymatic hydrolysis. nih.gov One such LC-ESI-MS/MS method reported LODs of 0.06 ng/L for BaP-3-sulfate and 0.16 ng/L for BaP-3-glucuronide, showcasing high sensitivity for the direct measurement of these conjugated forms. nih.gov

The table below summarizes the performance characteristics of various sensitive methods developed for the quantification of 3-OH-BaP in human urine.

| Analytical Method | LOD | LLOQ | Linear Range | Accuracy (%) | Precision (RSD %) | Citation |

| LC-MS/MS | 16.7 pg/L | 50 pg/L | 50-3321 pg/L | 94.0-105.1 (Intra-day) | 3.3-12.3 (Intra-day), 5.8-9.0 (Inter-day) | mdpi.com |

| LC-MS/MS with Dansyl Chloride Derivatization | 0.1 pg/mL | 0.25 pg/mL | 0.25-40.0 pg/mL | 87.7-107.5 | 4.6-8.4 (Intra-day), 7.2-10.6 (Inter-day) | rsc.org |

| GC-APLI-MS | 0.6 pg/L | 1.8 pg/L | Not Specified | Not Specified | Not Specified | researchgate.net |

| LC-ESI-MS/MS (Direct Conjugate Analysis) | 0.06 ng/L (Sulfate), 0.16 ng/L (Glucuronide) | Not Specified | 0.01-10 µg/L | Not Specified | Not Specified | nih.gov |

| HPLC with Laser-Induced Fluorescence | 8 ng/L | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Laser-Excited Shpol'skii Spectrometry | 0.5 ng/L | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Sample Preparation Techniques (e.g., Solid Phase Extraction, Enzymatic Hydrolysis)

Effective sample preparation is a critical prerequisite for the accurate quantification of 3-OH-BaP, as it serves to isolate the analyte from complex biological matrices like urine, remove interfering substances, and concentrate it to detectable levels. mdpi.comnih.gov The primary techniques employed are enzymatic hydrolysis and solid-phase extraction (SPE). mdpi.comrsc.orguzh.ch

Enzymatic Hydrolysis

In humans, 3-OH-BaP is predominantly excreted in urine not in its free form, but as water-soluble glucuronide or sulfate (B86663) conjugates. mdpi.comuzh.ch To measure the total 3-OH-BaP concentration, an enzymatic hydrolysis step is necessary to cleave these conjugates and release the free metabolite. rsc.orgresearchgate.net This is typically achieved by incubating the urine sample with a β-glucuronidase/arylsulfatase enzyme mixture, often sourced from Helix pomatia. mdpi.comuzh.ch

The conditions for enzymatic hydrolysis must be carefully optimized to ensure complete deconjugation. One established protocol involves adding β-glucuronidase/arylsulfatase from Helix pomatia to the urine sample and incubating it overnight (approximately 16–18 hours) at 37 °C. mdpi.com To prevent the degradation of the released, unstable free 3-OH-BaP during this process, an antioxidant such as ascorbic acid is often added to the sample mixture. mdpi.comuzh.ch The efficiency of this hydrolysis step is crucial, as incomplete reactions can lead to an underestimation of the total 3-OH-BaP concentration.

Solid-Phase Extraction (SPE)

Following enzymatic hydrolysis, solid-phase extraction is the most common technique used for the cleanup and enrichment of 3-OH-BaP from the urine sample. mdpi.comrsc.orguzh.ch SPE offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov

The process generally involves passing the hydrolyzed urine sample through a packed cartridge containing a solid adsorbent. For nonpolar compounds like 3-OH-BaP, C18 (octadecyl) bonded silica (B1680970) is a frequently used stationary phase. uzh.ch A typical SPE procedure includes the following steps:

Conditioning: The cartridge is conditioned with a solvent like methanol (B129727) to activate the stationary phase. scientificproducts.com

Equilibration: The cartridge is then equilibrated with water or a buffer to prepare it for the aqueous sample. scientificproducts.com

Loading: The pre-treated urine sample is loaded onto the cartridge, where 3-OH-BaP binds to the C18 material.

Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove salts and other hydrophilic interferences while the analyte of interest remains bound. scientificproducts.com

Elution: Finally, the purified 3-OH-BaP is eluted from the cartridge using a strong organic solvent, such as methanol or a mixture of methanol and isopropanol. scientificproducts.com

This extraction and cleanup procedure effectively isolates 3-OH-BaP, reduces matrix effects, and concentrates the analyte, thereby enhancing the sensitivity and selectivity of the subsequent instrumental analysis. mdpi.com High recovery rates, often between 89% and 121%, have been reported for methods employing this combination of enzymatic hydrolysis and SPE, demonstrating the efficacy of these sample preparation steps. mdpi.com

The table below outlines typical parameters for the key sample preparation steps.

| Preparation Step | Technique/Reagent | Typical Parameters | Purpose | Citation |

| Deconjugation | Enzymatic Hydrolysis | Enzyme: β-glucuronidase/arylsulfatase (Helix pomatia); Incubation: ~16-18 hours at 37 °C; Additive: Ascorbic acid. | To cleave glucuronide and sulfate conjugates, releasing free 3-OH-BaP for analysis. | mdpi.comuzh.ch |

| Cleanup & Enrichment | Solid-Phase Extraction (SPE) | Stationary Phase: C18; Conditioning: Methanol; Wash: Aqueous solution (e.g., 5% MeOH); Elution: Methanol or Methanol/Isopropanol mixture. | To purify and concentrate the analyte, removing interferences from the biological matrix. | rsc.orguzh.chscientificproducts.com |

Advanced Research Perspectives and Future Directions in 3 Hydroxy Benzopyrene Studies

Integrated Omics Approaches in Understanding Biological Responses

The scientific community is increasingly employing integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex cellular responses to 3-Hydroxy Benzopyrene. mdpi.combohrium.com These approaches provide a holistic view of the molecular cascade initiated by exposure to this compound.

Genomics and Transcriptomics: These fields investigate how this compound affects gene expression. Studies have shown that exposure can alter the expression of genes involved in critical cellular processes. For instance, research on human esophageal cells revealed that Benzo[a]pyrene (B130552) exposure, which leads to the formation of this compound, can cause significant metabolic disturbances and upregulate proteins like thioredoxin (TXN) to counteract oxidative stress. nih.gov Such changes at the genetic level can disrupt cell viability and migration, potentially increasing the risk of cancer. nih.gov

Proteomics and Metabolomics: Proteomics focuses on the entire set of proteins in a cell, while metabolomics examines the small molecules (metabolites) involved in cellular metabolism. Studies combining these approaches have demonstrated that Benzo[a]pyrene exposure can lead to the overproduction of reactive oxygen species (ROS) and disturb cellular viability. nih.gov In response, cells may consume glutathione (B108866) (GSH) for detoxification. nih.gov These integrated analyses provide a detailed picture of the cellular damage and adaptive responses following exposure. nih.gov

The application of these omics tools is vital for identifying early biological changes and understanding the mechanisms of toxicity, which can ultimately lead to better strategies for risk assessment and prevention. mdpi.comresearchgate.net

In Silico Modeling of Metabolic and Toxicokinetic Pathways

In silico modeling, which uses computer simulations, has become an indispensable tool for studying the metabolic and toxicokinetic pathways of this compound. researchgate.net These models help predict how the compound is absorbed, distributed, metabolized, and excreted in the body.

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are computational tools that simulate the fate of a chemical in the body. researchgate.net Researchers have developed PBPK models for Benzo[a]pyrene and its metabolite, this compound, to understand their kinetics in both animals and humans. nih.govnih.gov These models can incorporate various exposure routes, including inhalation, dermal contact, and oral ingestion. nih.gov

These in silico models are not only crucial for understanding the compound's behavior but also for predicting its potential toxicity and for extrapolating data from animal studies to humans, which is essential for risk assessment. nih.govnih.gov

Research on this compound as a Surrogate for Complex Polycyclic Aromatic Hydrocarbon Mixture Exposure Assessment

Urinary this compound is increasingly recognized as a valuable biomarker for assessing human exposure to complex mixtures of polycyclic aromatic hydrocarbons (PAHs). nih.govtandfonline.comnih.gov PAHs are a large group of chemicals formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. mdpi.com

Biomonitoring Studies: Numerous studies have measured this compound levels in the urine of workers in various industries with high PAH exposure, such as coking plants and refractory material production. nih.govresearchgate.net These studies have shown that urinary this compound is a specific and sensitive biomarker for internal exposure to carcinogenic PAHs. nih.govresearchgate.net

A significant advantage of using this compound as a biomarker is that it reflects the integrated exposure from all routes, including inhalation, dermal contact, and ingestion. nih.govresearchgate.net This is particularly important because for many workers, dermal uptake can be a more significant route of exposure than inhalation. nih.govnih.gov

Elucidating Inter-Individual Variability in Metabolic Response and Detoxification

A critical area of research is understanding why individuals differ in their metabolic response to and detoxification of this compound. This variability can significantly influence an individual's susceptibility to the adverse health effects of PAH exposure.

Genetic Polymorphisms: Variations in genes that code for metabolic enzymes are a major reason for these differences. mdpi.comnih.gov Key enzymes involved in the metabolism of Benzo[a]pyrene and other PAHs include those from the cytochrome P450 (CYP) family and glutathione S-transferases (GSTs). mdpi.comnih.gov

For example, polymorphisms in the CYP1A1 gene have been linked to differences in enzyme activity, which can affect the rate at which Benzo[a]pyrene is metabolized to its various byproducts, including this compound. oup.com Similarly, variations in GSTM1 and GSTT1 genes, which are involved in detoxification, can influence an individual's ability to eliminate harmful metabolites. nih.gov

Studies have shown a wide range of inter-individual variability in the metabolism of Benzo[a]pyrene, which can be as high as 220-fold. epa.gov This highlights the importance of considering genetic factors when assessing an individual's risk from PAH exposure.

Application in Human Health Risk Assessment Methodologies

Data on this compound is being increasingly integrated into human health risk assessment methodologies to better protect public health.

Biomonitoring and Risk Assessment: The use of urinary this compound as a biomarker of exposure allows for a more accurate assessment of an individual's internal dose of carcinogenic PAHs. nih.gov This information is crucial for setting occupational exposure limits and for developing strategies to reduce exposure in the workplace. tandfonline.com

Toxic Equivalency Factors (TEFs): Risk assessments for complex PAH mixtures often use a TEF approach. nih.gov This method compares the toxicity of different PAHs to that of Benzo[a]pyrene, which is considered one of the most toxic. nih.gov By understanding the metabolism of Benzo[a]pyrene to this compound and its subsequent effects, scientists can refine these TEFs for a more accurate risk assessment of PAH mixtures. nih.gov

The ultimate goal is to use this scientific knowledge to inform public health policies and to reduce the incidence of diseases associated with PAH exposure.

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 3-Hydroxy Benzopyrene in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. Nuclear magnetic resonance (HNMR) is used for structural confirmation, particularly for distinguishing between isomers or conjugated metabolites like this compound O-β-D-glucuronide . For environmental samples, gas chromatography (GC) with flame ionization detection may be employed, but derivatization is often required to improve volatility .

Q. How should researchers prepare and store this compound standards to ensure stability and reliability?

Standards should be stored at -20°C in amber vials to prevent photodegradation and thermal decomposition. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or methanol, with aliquots frozen to avoid repeated freeze-thaw cycles. Stability studies indicate degradation <5% under these conditions for up to 6 months . For long-term storage, lyophilization is recommended for conjugated forms (e.g., glucuronides) to prevent hydrolysis .

Q. What sample preparation techniques are critical for minimizing matrix interference in this compound analysis?

Solid-phase extraction (SPE) using C18 or mixed-mode cartridges effectively isolates this compound from complex biological matrices like plasma or tissue homogenates. Enzymatic hydrolysis (e.g., β-glucuronidase) is required to quantify conjugated metabolites. For environmental samples, Soxhlet extraction with hexane:acetone (3:1) followed by silica gel cleanup reduces co-eluting polycyclic aromatic hydrocarbons (PAHs) .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic activation pathways of this compound, and how do these pathways influence its carcinogenic potential?

Primary hepatocytes or liver microsomes from rodent/human sources are used to study Phase I (CYP450-mediated oxidation) and Phase II (glucuronidation, sulfation) metabolism. Stable isotope-labeled analogs (e.g., this compound-d11) enable tracking metabolic flux via MS. The formation of DNA adducts (e.g., benzo[a]pyrene diol epoxide) in lung epithelial cells correlates with mutagenicity, assessed via comet assays or 32P-postlabeling .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from differences in metabolic activation (e.g., hepatic vs. cellular CYP450 expression). Co-culture systems (e.g., hepatocyte-fibroblast models) better mimic in vivo metabolism. Dose-response studies should account for bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling. Normalizing in vitro data to protein content (e.g., Bradford assay) rather than cell count reduces variability .

Q. What methodological considerations are critical when studying the environmental reactivity of this compound, particularly its interaction with atmospheric oxidants like ozone?

Diffusion-reaction chambers with controlled humidity and temperature simulate atmospheric conditions. Real-time monitoring via proton-transfer-reaction mass spectrometry (PTR-MS) quantifies reaction kinetics. Computational modeling (e.g., density functional theory) predicts reaction intermediates, validated by trapping experiments with nitrobenzene or scavengers like 2,4-dinitrophenylhydrazine (DNPH) .

Q. How do conjugation reactions (e.g., glucuronidation) affect the bioavailability and toxicity profile of this compound in mammalian systems?

Glucuronidation (mediated by UGT1A enzymes) reduces bioavailability by enhancing renal excretion. However, enterohepatic recirculation of glucuronides may prolong systemic exposure. Competitive inhibition assays with UDP-glucuronic acid quantify enzymatic efficiency. Toxicity is assessed via comparative studies using wild-type vs. UGT1A-knockout models to isolate metabolic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.